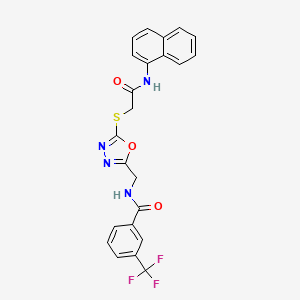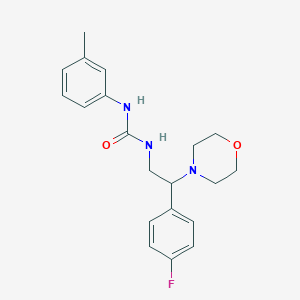
2-(aminooxy)-N-methylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminooxy)-N-methylacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminooxy group and a methylacetamide moiety, making it a versatile reagent in organic synthesis and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-methylacetamide hydrochloride typically involves the reaction of aminooxyacetic acid with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The process involves the following steps:
Formation of Aminooxyacetic Acid: This can be synthesized by the reaction of hydroxylamine with chloroacetic acid.
Reaction with N-methylacetamide: Aminooxyacetic acid is then reacted with N-methylacetamide in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminooxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxime Derivatives: Formed through oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(aminooxy)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime and amine derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(aminooxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, thereby inhibiting enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Aminooxyacetic Acid: Shares the aminooxy functional group and is used as an enzyme inhibitor.
N-methylacetamide: Contains the methylacetamide moiety and is used in peptide synthesis.
Uniqueness
2-(aminooxy)-N-methylacetamide hydrochloride is unique due to the combination of the aminooxy and methylacetamide groups, which confer distinct reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biochemical research.
Propiedades
IUPAC Name |
2-aminooxy-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-5-3(6)2-7-4;/h2,4H2,1H3,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDMBMGGNVZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/new.no-structure.jpg)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2550288.png)
![2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2550290.png)




![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
